4-Amino-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid
Description
Properties
IUPAC Name |
4-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c12-10-6-5-9(11(13)14)7-3-1-2-4-8(7)10/h5-6H,1-4,12H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XULBTYRZTZYIRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C=CC(=C2C1)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00622504 | |
| Record name | 4-Amino-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00622504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
184163-26-6 | |
| Record name | 4-Amino-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00622504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Conditions and Outcomes
| Parameter | Value/Detail | Source Citation |
|---|---|---|
| Catalyst | 5% Pd/C, 10% PtO₂ | |
| Temperature | 80–100°C | |
| Pressure | 5–10 atm H₂ | |
| Solvent | THF, ethyl acetate | |
| Yield | 68–75% |
The hydrogenation step selectively saturates the 5,6,7,8-positions, preserving the carboxylic acid group at position 1. Post-reduction, the amino group is introduced via amination.
Reductive Amination of Keto Intermediates
A two-step strategy involving ketone formation followed by reductive amination is widely employed. As per SigmaAldrich’s technical documentation, 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid is first converted to its corresponding ketone (4-oxo derivative) using oxidizing agents like pyridinium chlorochromate (PCC). Subsequent reductive amination with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol yields the target compound.
Critical Reaction Parameters
-
Oxidation : PCC in dichloromethane (DCM), 0°C to room temperature, 4–6 hours (85–90% conversion).
-
Reductive Amination : NH₄OAc, NaBH₃CN, MeOH, 12–24 hours, 50–60°C (yield: 72–82%).
This method’s advantage lies in its compatibility with acid-sensitive substrates, though the use of cyanoborohydride necessitates strict pH control (pH 6–7) to minimize side reactions.
Hydrolysis of Ester Precursors
Methyl or ethyl esters of 4-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate serve as hydrolyzable precursors. VulcanChem’s patent data highlights hydrolysis using aqueous HCl (6 M) or H₂SO₄ (2 M) under reflux (100–110°C) for 8–12 hours. The hydrochloride salt form (CAS: 1584713-61-0) is often isolated to enhance stability.
Hydrolysis Efficiency Comparison
| Ester Type | Acid Used | Temperature | Time (h) | Yield |
|---|---|---|---|---|
| Methyl | HCl | 110°C | 10 | 78% |
| Ethyl | H₂SO₄ | 100°C | 12 | 65% |
Bromination-Amination Sequential Synthesis
A patent by Shi et al. describes a diazotization-bromination approach adapted for tetrahydronaphthalene systems. Starting with 4-nitro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid, bromine substitution at the nitro group’s para position is achieved using CuBr₂ in acetic acid. Subsequent catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to amine, yielding the target compound with 70–75% overall efficiency.
Reaction Pathway Summary
-
Bromination : CuBr₂, HOAc, 60°C, 6 hours (nitro → bromo-nitro intermediate).
-
Reduction : H₂ (1 atm), 5% Pd/C, EtOH, 25°C, 4 hours (bromo-nitro → amino).
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Catalytic Hydrogenation | High selectivity, scalable | Requires high-pressure equipment | 68–75% |
| Reductive Amination | Mild conditions, pH control | Cyanoborohydride toxicity | 72–82% |
| Ester Hydrolysis | Simple workup, salt stabilization | Long reaction times | 65–78% |
| Bromination-Amination | Modular functional group tolerance | Multi-step, lower overall yield | 70–75% |
Industrial-Scale Production Considerations
For bulk synthesis, catalytic hydrogenation and ester hydrolysis are preferred due to their scalability. VulcanChem’s industrial protocols recommend continuous-flow reactors for hydrogenation, achieving throughputs of 50–100 kg/batch with >95% purity. Acidic hydrolysis is conducted in corrosion-resistant Hastelloy reactors to handle concentrated HCl at elevated temperatures.
Emerging Methodologies and Innovations
Recent advances include enzymatic reduction using alcohol dehydrogenases (ADHs) to enantioselectively generate chiral intermediates. For example, ADH from Lactobacillus brevis reduces 4-keto-tetrahydronaphthalene-1-carboxylate to the (R)-alcohol precursor, which is then aminated via transaminases. While still experimental, this biocatalytic route offers enantiomeric excess (ee) >98% but remains limited to small-scale applications .
Chemical Reactions Analysis
Types of Reactions
4-Amino-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Pharmaceutical Applications
1. Synthesis of Antiemetic Agents
4-Amino-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid is primarily recognized as an intermediate in the synthesis of Palonosetron, a potent antiemetic agent used to prevent nausea and vomiting caused by chemotherapy or surgery. The compound's structure facilitates the formation of the active pharmaceutical ingredient through various synthetic pathways .
2. Research on Serotonin Receptors
Recent studies have indicated that compounds derived from this compound may interact with serotonin receptors (specifically 5-HT3 receptors). This interaction is crucial as it plays a significant role in the modulation of nausea and vomiting responses. The efficacy of derivatives in binding to these receptors can be pivotal for developing new therapeutic strategies .
Synthesis Pathways
The synthesis of this compound typically involves several steps:
- Starting Material : The synthesis often begins with naphthalene derivatives.
- Functionalization : The introduction of amino and carboxylic acid groups through electrophilic substitution.
- Purification : The final product is purified using recrystallization techniques to ensure high purity suitable for pharmaceutical applications.
Case Study 1: Development of Palonosetron
Palonosetron has been extensively studied for its effectiveness in preventing chemotherapy-induced nausea and vomiting (CINV). Clinical trials have demonstrated its superiority over older antiemetics due to its long half-life and selective serotonin receptor antagonism. The role of this compound as an intermediate is critical in scaling up production for commercial use .
Case Study 2: Structure-Activity Relationship Studies
Research focusing on the structure-activity relationship (SAR) of various derivatives of this compound has revealed insights into modifying pharmacological properties. By altering substituents on the naphthalene ring or the carboxylic acid group, researchers aim to enhance receptor affinity and selectivity .
Mechanism of Action
The mechanism of action of 4-Amino-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The carboxylic acid group can participate in acid-base reactions, affecting the compound’s reactivity and interactions. These properties make it a versatile compound in various biochemical and pharmacological studies .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
*AlogP values estimated based on substituent contributions where experimental data are unavailable.
Key Findings:
Positional Influence: Substituents at position 4 (e.g., -NH₂, -OCH₃) directly affect electronic distribution in the aromatic ring, altering reactivity. For example, the methoxy group in the C₁₄ analog donates electrons, stabilizing the ring . Bromine at position 3 (vs.
Biological Implications: The amino-carboxylic acid combination in the target compound suggests utility as a zwitterion, enabling salt formation and improved pharmacokinetics . Ketone-containing analogs (e.g., 3-Bromo-5-oxo derivative) may undergo nucleophilic addition reactions, limiting stability but offering synthetic versatility .
Biological Activity
4-Amino-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid (C11H13NO2) is a significant organic compound derived from naphthalene. This compound features both an amino group and a carboxylic acid group, which contribute to its diverse biological activities. It has been the subject of various studies exploring its potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology.
- Molecular Formula : C11H13NO2
- Molecular Weight : 189.23 g/mol
- CAS Number : 184163-26-6
The biological activity of this compound is largely attributed to its ability to interact with various biological molecules through hydrogen bonding and acid-base reactions. The presence of the amino group enhances its nucleophilicity, allowing it to participate in biochemical pathways that may influence cellular functions.
Anti-inflammatory Properties
Research has indicated that compounds similar to this compound exhibit anti-inflammatory effects. Studies involving animal models have shown that these compounds can reduce inflammation markers and alleviate symptoms associated with inflammatory diseases .
Anticancer Activity
The compound has been investigated for its potential anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression. Notably, it has shown efficacy against breast and prostate cancer cells .
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of this compound. It appears to exert protective effects on neuronal cells under oxidative stress conditions by modulating apoptotic pathways and enhancing cellular antioxidant defenses .
Study 1: Anti-inflammatory Effects
A study published in the Journal of Medicinal Chemistry evaluated the anti-inflammatory properties of various naphthalene derivatives, including this compound. The results indicated a significant reduction in pro-inflammatory cytokines in treated groups compared to controls, suggesting a promising therapeutic potential for inflammatory disorders.
Study 2: Anticancer Activity
In a study conducted by Smith et al., the effects of this compound on human cancer cell lines were assessed. The compound demonstrated a dose-dependent inhibition of cell growth in MCF-7 (breast cancer) and PC3 (prostate cancer) cells with IC50 values of 15 µM and 20 µM respectively. The study concluded that further investigation into its mechanism could lead to novel cancer therapies .
Study 3: Neuroprotection
Research published in Neuroscience Letters explored the neuroprotective effects of the compound against oxidative stress-induced neuronal damage. The findings revealed that pre-treatment with this compound significantly reduced neuronal cell death and improved survival rates in cultured neurons exposed to oxidative stressors .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Amino and carboxylic groups on naphthalene ring | Anti-inflammatory; Anticancer; Neuroprotective |
| 5,6,7,8-Tetrahydronaphthalene-1-carboxylic acid | Lacks amino group | Limited biological activity |
| 1-Amino-5,6,7,8-tetrahydronaphthalene | Lacks carboxylic acid group | Moderate reactivity |
Q & A
Basic: What are the standard synthetic routes for 4-Amino-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid, and how do reaction conditions influence yield?
Answer:
The compound is typically synthesized via catalytic hydrogenation of naphthalene derivatives followed by selective amination. For example, hydrogenation of 1-naphthalenecarboxylic acid under high-pressure H₂ (5–10 atm) with Pd/C catalysts yields the tetrahydronaphthalene backbone. Subsequent amination using NH₃ or alkylamines at 80–100°C introduces the amino group. Reaction yields (60–85%) depend on catalyst activity, solvent polarity (e.g., ethanol vs. THF), and temperature control to avoid over-reduction .
Basic: Which analytical techniques are most reliable for characterizing this compound’s purity and structure?
Answer:
- HPLC-MS : Quantifies purity (≥97%) and detects impurities via reverse-phase C18 columns with UV detection at 254 nm .
- ¹H/¹³C NMR : Confirms structural integrity. Key signals include the carboxylic acid proton (δ 12.1–12.5 ppm) and tetrahydronaphthalene ring protons (δ 1.5–2.8 ppm) .
- X-ray crystallography : Resolves molecular conformation; triclinic crystal symmetry (space group P1) with unit cell parameters a = 7.477 Å, b = 7.664 Å, c = 8.546 Å .
Advanced: How do steric and electronic effects influence the reactivity of the amino and carboxylic acid groups in cross-coupling reactions?
Answer:
The amino group’s nucleophilicity is attenuated by the electron-withdrawing carboxylic acid moiety, necessitating activating agents (e.g., HATU or DCC) for amide bond formation. Steric hindrance from the tetrahydronaphthalene ring limits coupling efficiency at the 1-position. Computational studies (DFT) suggest that electron density redistribution in the conjugated system favors electrophilic aromatic substitution at the 5-position over the 8-position .
Advanced: What contradictions exist in reported synthesis yields, and how can they be resolved experimentally?
Answer:
Discrepancies in yields (e.g., 60% vs. 85% for amination) arise from:
- Catalyst deactivation : Trace oxygen or moisture in solvents reduces Pd/C efficiency. Rigorous solvent degassing improves reproducibility .
- Side reactions : Over-alkylation during amination can be mitigated by using excess NH₃ and shorter reaction times .
- Validation : Parallel small-scale trials with in-situ FTIR monitoring of NH₃ consumption are recommended .
Basic: What are the solubility properties of this compound in common laboratory solvents?
Answer:
The compound is sparingly soluble in water (<1 mg/mL at 25°C) due to its hydrophobic tetrahydronaphthalene core. It exhibits better solubility in polar aprotic solvents (e.g., DMSO: 15–20 mg/mL) and moderate solubility in ethanol (5–8 mg/mL). Solubility increases at elevated temperatures (40–60°C) .
Advanced: How does the compound’s conformation affect its interaction with biological targets (e.g., enzymes or receptors)?
Answer:
The chair-like conformation of the tetrahydronaphthalene ring (observed in X-ray data) positions the amino and carboxylic acid groups in a pseudo-axial arrangement, creating a rigid scaffold. This geometry enhances binding to flat hydrophobic pockets in enzymes (e.g., cyclooxygenase analogs) but reduces flexibility for induced-fit interactions. Docking simulations suggest that methyl substituents on the ring improve binding affinity by 30–50% via van der Waals contacts .
Advanced: What strategies are effective for resolving racemic mixtures of this compound?
Answer:
Chiral resolution methods include:
- Diastereomeric salt formation : Use of (1S)-camphorsulfonic acid in ethanol/water mixtures (enantiomeric excess >90%) .
- Chiral HPLC : Polysaccharide-based columns (Chiralpak AD-H) with hexane/isopropanol mobile phases .
- Enzymatic resolution : Lipase-catalyzed acetylation of the amino group selectively modifies one enantiomer .
Basic: What safety protocols are recommended for handling this compound in the lab?
Answer:
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods due to potential dust formation.
- Storage : Amber glass bottles at 2–8°C under inert gas (N₂/Ar) to prevent oxidation .
Advanced: How can computational modeling (e.g., MD or QSAR) optimize derivative design for enhanced bioactivity?
Answer:
- Molecular Dynamics (MD) : Simulates ligand-receptor binding stability; identifies substituents (e.g., -CF₃ at the 5-position) that enhance hydrophobic interactions .
- QSAR : Correlates Hammett σ values of substituents with IC₅₀ data to predict anti-inflammatory or antimicrobial activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
